molecular formula C12H20ClNO2 B585838 3,4-DMMA (hydrochloride) CAS No. 70932-18-2

3,4-DMMA (hydrochloride)

Cat. No. B585838
CAS RN: 70932-18-2
M. Wt: 245.747
InChI Key: CTERHDRZXCRZAF-UHFFFAOYSA-N
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Description

3,4-Dimethoxymethamphetamine (3,4-DMMA) (hydrochloride) is an analog of 3,4-methylenedioxymethamphetamine (MDMA), a psychoactive drug and research chemical of the phenethylamine and amphetamine chemical classes .


Synthesis Analysis

The synthesis of MDMA, which is chemically similar to 3,4-DMMA, has been reported in a four-step process starting with a non-controlled starting material .


Molecular Structure Analysis

3,4-DMMA (hydrochloride) is structurally categorized as an amphetamine . It is a potential designer drug created by inserting a methylene group in the methylamphetamine portion of MDMA .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MDMA, a compound similar to 3,4-DMMA, have been described in a four-step process . DMMA appears to interfere with monoamine transport, inhibiting uptake of noradrenalin and serotonin transporters .

Scientific Research Applications

1. Industrial Applications

  • Haloalkane Dehalogenase Activity : DmmA, a haloalkane dehalogenase identified in marine microbial consortia, demonstrates activity with substrates like 1,3‐dibromopropane. Its structure, resembling other haloalkane dehalogenases but with a larger active site, suggests potential for industrial applications involving bulky substrates (Gehret et al., 2012).

2. Drug Delivery Systems

  • Graphene Oxide Nanoparticle/Chitosan Hybrids : A graphene oxide nanoparticle-based drug delivery system, featuring chitosan/dimethylmaleic anhydride-modified chitosan (CS/CS-DMMA) as a charge-reversible shell, demonstrated efficient intracellular delivery of doxorubicin hydrochloride. This system offers enhanced cellular uptake and tunable drug release, highlighting its potential in cancer treatment (Zhao et al., 2018).

3. Biomaterials and Tissue Engineering

  • Injectable Hydrogels for Bone Tissue Engineering : Hydrogels derived from chitosan derivative, polyethylene glycol dimethacrylate, and N,N-dimethylacrylamide (DMMA) showed promise as scaffolding materials for bone regeneration. These hydrogels supported cell attachment and proliferation, indicating their potential in biomaterials for tissue engineering (Ma et al., 2010).

4. Environmental Applications

  • Biodegradation of Environmental Pollutants : The green alga Chlorella pyrenoidosa demonstrated the ability to degrade and remove 3,4-dichloroaniline, a toxic pollutant, in water, suggesting potential applications in environmental cleanup (Wang et al., 2012).

5. Chemical Synthesis

  • Catalysis in Chemical Reactions : 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) showed effectiveness as a recyclable catalyst for the acylation of inert alcohols and phenols, suggesting its utility in various chemical synthesis processes (Liu et al., 2014).

6. Analytical Chemistry

  • Drug Detection and Analysis : Surface-enhanced Raman spectroscopy (SERS) using optimal hotspots created from dynamic surfaced-enhanced Raman spectroscopy (D-SERS) has been applied for quantitative drug detection, including for compounds like 3,4-methylenedioxymethamphetamine (Yan et al., 2017).

Safety And Hazards

3,4-DMMA (hydrochloride) is likely to have similar safety and hazards to MDMA, which is a DEA Schedule I controlled substance . This means it has a high potential for abuse and no currently accepted medical use.

Future Directions

MDMA, a compound similar to 3,4-DMMA, has shown promise as a psychotherapeutic aid for patients suffering from PTSD, autism-related social anxiety, and alcoholism . If encouraging results lead to FDA approval, the need for pharmaceutically acceptable MDMA will continue to expand .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4;/h5-6,8-9,13H,7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTERHDRZXCRZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-DMMA (hydrochloride)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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